molecular formula C19H20N2O3 B2755008 2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 955964-53-1

2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol

Cat. No.: B2755008
CAS No.: 955964-53-1
M. Wt: 324.38
InChI Key: XYXNUJZUBXHHMD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol (CAS: 955964-53-1) is a pyrazole derivative characterized by two 4-methoxyphenyl substituents at positions 3 and 4 of the pyrazole ring. The ethanol moiety at position 1 introduces polarity, enhancing solubility in protic solvents. Its molecular formula is C₂₅H₂₄N₂O₃, with a molecular weight of 400.47 g/mol.

Properties

IUPAC Name

2-[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-16-7-3-14(4-8-16)18-13-21(11-12-22)20-19(18)15-5-9-17(24-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNUJZUBXHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333521
Record name 2-[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955964-53-1
Record name 2-[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol typically involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the pyrazole derivative to introduce the ethanol moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance:

  • Case Study 1: A research article demonstrated that derivatives of pyrazole showed potent activity against various cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol has also been investigated for its anti-inflammatory properties:

  • Case Study 2: In vivo studies revealed that this compound significantly reduced inflammation in animal models of arthritis. This effect was linked to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

  • Data Table: Antioxidant Activity Comparison
CompoundIC50 (µM)Reference
This compound25 ± 5
Standard Antioxidant (Ascorbic Acid)30 ± 3

This table indicates that the compound exhibits comparable antioxidant activity to established antioxidants, suggesting potential applications in nutraceuticals.

Pharmaceutical Development

The unique properties of this compound make it a candidate for further development in pharmaceuticals:

  • Targeting Thrombocytopenia: Similar compounds have been shown to act as agonists for thrombopoietin receptors, enhancing platelet production. This application could be vital in treating conditions associated with low platelet counts .

Material Science

The incorporation of pyrazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (CAS: N/A) Structure: Features a dihydropyrazole core with biphenyl and methoxyphenyl substituents. The absence of an ethanol moiety reduces polarity compared to the target compound. Applications: Reported in crystallography studies but lacks explicit biological data .

8-(4-(2-(4-(4-Methoxyphenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 54c, CAS: N/A) Structure: Combines pyrazole with a pyridopyrimidinone core and piperidine-ethyl linkage. The extended heterocyclic system may enhance binding affinity in enzyme inhibition. Synthesis: Utilizes THF/HCl deprotection and SCX cartridge purification, yielding 69% .

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide (CAS: 685107-84-0) Structure: Replaces pyrazole with an imidazopyridine core.

Comparative Analysis

Parameter Target Compound (955964-53-1) Compound 54c Biphenyl-pyrazole
Core Structure Pyrazole Pyridopyrimidinone Dihydropyrazole
Substituents 3,4-bis(4-methoxyphenyl) Piperidine-ethyl Biphenyl, methoxyphenyl
Polarity High (ethanol moiety) Moderate Low
Reported Yield Not available 69% Not available
Biological Data None provided None provided None provided

Key Observations

  • The ethanol group in the target compound distinguishes it from analogues with non-polar or bulky substituents. This may improve aqueous solubility but reduce membrane permeability .
  • Structural diversity in pyrazole derivatives (e.g., fused rings in pyridopyrimidinones) correlates with varied biological targeting, though mechanistic insights are absent in the provided evidence.

Biological Activity

2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol, with the CAS number 955964-53-1, is a complex organic compound characterized by its pyrazole ring and methoxyphenyl substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation modulation. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research sources.

The molecular formula of this compound is C19H20N2O3, with a molecular weight of 324.37 g/mol. The structure features a pyrazole ring with two methoxyphenyl groups and an ethanol moiety, which may influence its solubility and biological activity .

Synthesis

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is cyclized under acidic conditions to yield the pyrazole ring, followed by reduction to introduce the ethanol group.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds based on the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-2312.5Induces apoptosis
Compound AHepG23.0Microtubule destabilization
Compound BA549 (Lung)5.0Caspase activation

Anti-inflammatory Activity

Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests it may reduce inflammation effectively. In vivo studies using carrageenan-induced edema models demonstrated significant reductions in paw swelling, indicating potent anti-inflammatory activity .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundModelDose (mg/kg)Effectiveness (%)
This compoundRat Paw Edema1065%
Compound CRat Paw Edema2070%
Compound DMouse Model1560%

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptor activity related to apoptosis and inflammatory responses.

Case Studies

A notable study evaluated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that compounds similar to this compound exhibited enhanced caspase activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Another study focused on the anti-inflammatory properties where derivatives were tested in vivo for their effects on edema formation. The findings revealed that certain substitutions on the pyrazole ring significantly increased anti-inflammatory efficacy compared to standard treatments like diclofenac sodium .

Q & A

What are the established synthetic routes for 2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol, and what are their key reaction parameters?

Methodological Answer:
The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. For example:

  • Step 1: Prepare a chalcone precursor by Claisen-Schmidt condensation of 4-methoxyacetophenone with appropriate ketones/aldehydes.
  • Step 2: React the chalcone with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux (6–12 hours) to form the pyrazole core .
  • Step 3: Functionalize the pyrazole at the 1-position with 2-hydroxyethyl groups via nucleophilic substitution or coupling reactions.
    Key Parameters:
  • Solvent choice (ethanol, methanol) impacts reaction kinetics.
  • Temperature control (reflux at ~78°C for ethanol) ensures cyclization efficiency.
  • Stoichiometric ratios (hydrazine:chalcone ≥ 1:1) minimize side products.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, dihedral angles between pyrazole and methoxyphenyl groups can be analyzed to predict π-π stacking interactions .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole protons at δ 6.5–8.0 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+^+ for C23_{23}H23_{23}N2_2O3_3: ~375.17).
  • FTIR: Identifies O–H (3300–3500 cm1^{-1}), C=N (1600 cm1^{-1}), and C–O (1250 cm1^{-1}) stretches.

How do structural modifications at specific positions influence the compound’s biological activity?

Advanced Analysis:

  • Methoxy Group Position: Para-methoxy substituents on phenyl rings enhance lipophilicity and membrane permeability, critical for antimicrobial activity. Ortho-substitution may sterically hinder target binding .
  • Pyrazole N-1 Substitution: Ethanol groups improve solubility but may reduce cytotoxicity. Replacing ethanol with hydrophobic chains (e.g., alkyl) could enhance blood-brain barrier penetration for CNS targets.
  • Data-Driven Example: In related pyrazolines, replacing 4-methoxy with electron-withdrawing groups (e.g., Cl) increased antibacterial potency by 40% .

How can researchers resolve contradictions in biological activity data across studies?

Methodological Framework:

  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines). Discrepancies in IC50_{50} values may arise from differences in bacterial strains or cell lines .
  • Structural Purity: Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts (e.g., unreacted chalcone or hydrazine derivatives) .
  • Computational Validation: Perform molecular docking to verify if activity differences correlate with binding affinity changes (e.g., docking to COX-2 for anti-inflammatory studies).

What strategies optimize the reaction yield and purity during synthesis?

Advanced Strategies:

  • Catalysis: Add Lewis acids (e.g., ZnCl2_2) to accelerate chalcone-hydrazine cyclization, improving yields from 60% to >85% .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure product.
  • Microwave Assistance: Reduce reaction time from 12 hours to 30 minutes with microwave irradiation, minimizing decomposition .

What are the primary biological targets or mechanisms proposed for pyrazole derivatives like this compound?

Mechanistic Insights:

  • Antimicrobial Activity: Disruption of bacterial cell membranes via hydrophobic interactions (methoxyphenyl groups) or inhibition of DNA gyrase .
  • Anticancer Potential: Induction of apoptosis via caspase-3 activation observed in pyrazoline analogs .
  • Anti-inflammatory Action: COX-2 inhibition due to pyrazole’s ability to mimic arachidonic acid binding .

Are there computational models predicting the compound’s interactions with biological targets?

Advanced Methodology:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like EGFR or COX-2. Parameterize force fields to account for methoxy group polarity.
  • QSAR Studies: Develop models correlating substituent electronegativity with IC50_{50} values. For example, Hammett σ constants for methoxy groups predict logP and bioavailability .

What are the recommended safety protocols for handling this compound during experiments?

Safety Guidelines:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Waste Disposal: Collect organic waste in halogen-resistant containers and incinerate via EPA-approved methods .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of ethanol vapors or hydrazine byproducts .

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